molecular formula C22H20N2O4S B3555503 METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3555503
M. Wt: 408.5 g/mol
InChI Key: UMPNQFLHRNMRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Functional Groups: The methyl, benzamido, and phenylcarbamoyl groups can be introduced through various substitution reactions.

    Esterification: The carboxylate group is often introduced through esterification reactions involving methanol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure optimal product formation.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.

    Amide-Containing Compounds: Molecules with amide groups that exhibit similar chemical properties.

    Carbamoyl Derivatives: Compounds with carbamoyl groups that share similar reactivity.

Uniqueness

METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

methyl 4-methyl-2-[(3-methylbenzoyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-8-7-9-15(12-13)19(25)24-21-17(22(27)28-3)14(2)18(29-21)20(26)23-16-10-5-4-6-11-16/h4-12H,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNQFLHRNMRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-METHYL-2-(3-METHYLBENZAMIDO)-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.